molecular formula C23H33N3O2 B4540524 N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No. B4540524
M. Wt: 383.5 g/mol
InChI Key: IDUQYKHAIYQNMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazinyl acetamide derivatives, including compounds similar to N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, typically involves the formation of the phthalazinyl core followed by functionalization with various groups to achieve desired properties. Specific methods include the condensation of hydrazine derivatives with phthalic anhydride or its derivatives, followed by acylation with chloroacetyl chloride or similar reagents to introduce the acetamide functionality. The synthesis routes are designed to optimize yield, purity, and the specific substitution pattern required for biological activity (Dogruer et al., 2004).

Molecular Structure Analysis

The molecular structure of N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is characterized by the presence of a phthalazinyl core, an acetamide group, and a cyclododecyl ring. The structure influences its chemical reactivity and interaction with biological targets. The presence of the acetamide group contributes to hydrogen bonding, impacting solubility and biological activity. The cyclododecyl ring adds lipophilicity, potentially affecting the compound's distribution within biological systems.

Chemical Reactions and Properties

Phthalazinyl acetamide derivatives undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which can modify their biological activity. The acetamide group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. The phthalazinyl ring can participate in electrophilic substitution reactions, allowing further functionalization of the compound (Mazzone et al., 1987).

properties

IUPAC Name

N-cyclododecyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-26-23(28)20-16-12-11-15-19(20)21(25-26)17-22(27)24-18-13-9-7-5-3-2-4-6-8-10-14-18/h11-12,15-16,18H,2-10,13-14,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUQYKHAIYQNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCCCCCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-cyclododecyl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

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